3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
Brand Name: Vulcanchem
CAS No.: 915951-91-6
VCID: VC16920119
InChI: InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3
SMILES:
Molecular Formula: C15H12Cl2S2
Molecular Weight: 327.3 g/mol

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)

CAS No.: 915951-91-6

Cat. No.: VC16920119

Molecular Formula: C15H12Cl2S2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) - 915951-91-6

Specification

CAS No. 915951-91-6
Molecular Formula C15H12Cl2S2
Molecular Weight 327.3 g/mol
IUPAC Name 5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene
Standard InChI InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3
Standard InChI Key YSDOCOFYECLGNL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C

Introduction

Nomenclature and Structural Characterization

Systematic and Common Names

The compound is formally named 3,3'-(cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) under IUPAC rules . Alternative designations include:

  • 1,2-Bis(5-chloro-2-methylthiophen-3-yl)cyclopent-1-ene

  • 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

  • MFCD19382349 (a manufacturer-specific identifier) .

Molecular Architecture

The molecule consists of two 5-chloro-2-methylthiophene units linked at their 3-positions via a cyclopentadiene bridge. Key structural features include:

  • Thiophene rings: Each sulfur-containing heterocycle bears a chlorine atom at the 5-position and a methyl group at the 2-position.

  • Cyclopentadiene bridge: A non-aromatic, conjugated diene system enabling π-orbital overlap between the thiophene units .

Table 1: Core Structural Descriptors

PropertyValue/DescriptorSource
Molecular formulaC15H14Cl2S2\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{S}_2
Molecular weight329.3 g/mol
SMILESCC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C
InChIKeyDGZQNPCSQDROIH-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

While explicit procedures for synthesizing this compound are scarce in public databases, analogous bis-thiophene systems suggest potential pathways:

  • Cross-coupling reactions: Suzuki-Miyaura coupling between 3-bromo-5-chloro-2-methylthiophene and a cyclopentadienyl diboronate reagent.

  • Cyclization strategies: Intramolecular Friedel-Crafts alkylation of pre-linked thiophene precursors.

The presence of chlorine substituents likely necessitates careful control of reaction conditions to avoid undesired dehalogenation .

Stability and Reactivity

  • Thermal stability: Predicted to decompose above 300°C based on analogous chlorinated thiophenes.

  • Electrophilic substitution: Chlorine and methyl groups direct further substitution to the 4-position of thiophene rings.

  • Oxidative susceptibility: The cyclopentadiene bridge may undergo Diels-Alder reactions or oxidation to a cyclopentadienone derivative .

Physicochemical Properties

Spectroscopic Data

Though experimental spectra are unavailable, computational predictions indicate:

  • UV-Vis: Absorption maxima near 280–320 nm due to π→π* transitions in the conjugated system.

  • NMR: Distinct signals for methyl groups (~δ 2.5 ppm), thiophene protons (~δ 6.8–7.2 ppm), and cyclopentadiene protons (~δ 5.5–6.0 ppm) .

Thermodynamic and Solubility Parameters

PropertyPredicted ValueMethod/Model
LogP (octanol-water)4.2 ± 0.3XLOGP3
Aqueous solubility<1 mg/L at 25°CESOL
Melting point145–150°CAnalog-based QSPR

The high logP value suggests significant hydrophobicity, consistent with its structural similarity to polychlorinated thiophenes .

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